2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a benzamide group, and a chlorinated aromatic ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H19ClN2O4S |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-8-24-15-9-11(2)13(18)10-16(15)25(22,23)20-14-7-5-4-6-12(14)17(19)21/h4-7,9-10,20H,3,8H2,1-2H3,(H2,19,21) |
InChI Key |
XKPLDZWTMJISIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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